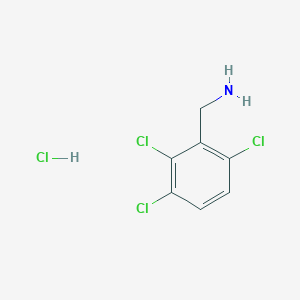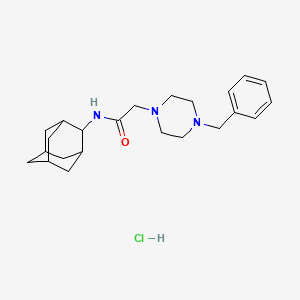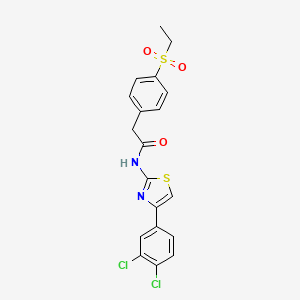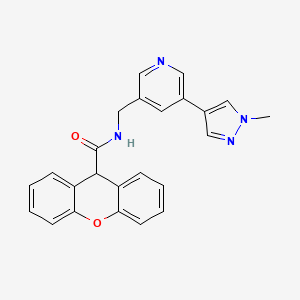
Fmoc-(S)-fenil-L-Cys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-(S)-phenyl-L-Cys, also known as 9-fluorenylmethyloxycarbonyl-(S)-phenyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild basic conditions, making it a popular choice in peptide chemistry .
Aplicaciones Científicas De Investigación
Fmoc-(S)-phenyl-L-Cys is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, allowing for the incorporation of cysteine residues in the peptide chain.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biomaterials: Fmoc-(S)-phenyl-L-Cys is used in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery applications
Mecanismo De Acción
Target of Action
The primary target of Fmoc-(S)-phenyl-L-Cys is the amino group of an amino acid during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .
Mode of Action
Fmoc-(S)-phenyl-L-Cys interacts with its targets through a two-step mechanism. The first step involves the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, preferably a secondary amine . The second step is the subsequent β-elimination that yields a highly reactive dibenzofulvene (DBF) intermediate which is immediately trapped by the secondary amine to form stable adducts .
Biochemical Pathways
The use of Fmoc-(S)-phenyl-L-Cys in peptide synthesis affects the biochemical pathway of peptide bond formation. The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Pharmacokinetics
The fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of Fmoc-(S)-phenyl-L-Cys is the formation of peptide bonds during peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, allowing for the formation of peptide bonds without interference from the amino group . Once the peptide bond is formed, the Fmoc group is removed, leaving the newly formed peptide bond intact .
Action Environment
The action of Fmoc-(S)-phenyl-L-Cys is influenced by environmental factors such as pH and temperature. The Fmoc group is stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Análisis Bioquímico
Biochemical Properties
Fmoc-(S)-phenyl-L-Cys is involved in various biochemical reactions, particularly in peptide synthesis . The Fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity . This makes Fmoc-(S)-phenyl-L-Cys an extremely valuable resource for research in the post-genomic world .
Cellular Effects
It is known that the Fmoc group can have cytotoxic effects at high concentrations
Molecular Mechanism
The molecular mechanism of Fmoc-(S)-phenyl-L-Cys involves the Fmoc group. The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Metabolic Pathways
Fmoc-(S)-phenyl-L-Cys is involved in the metabolic pathway of peptide synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Subcellular Localization
Given its role in peptide synthesis, it is likely to be found in the cytoplasm where protein synthesis occurs .
Métodos De Preparación
The synthesis of Fmoc-(S)-phenyl-L-Cys typically involves the protection of the amino group of cysteine with the Fmoc group. This can be achieved by reacting cysteine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial production methods for Fmoc-(S)-phenyl-L-Cys involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Fmoc-(S)-phenyl-L-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Disulfides formed from the oxidation of cysteine can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Comparación Con Compuestos Similares
Fmoc-(S)-phenyl-L-Cys can be compared with other Fmoc-protected amino acids, such as Fmoc-Lysine and Fmoc-Serine. While all these compounds serve as protecting groups in peptide synthesis, Fmoc-(S)-phenyl-L-Cys is unique due to the presence of the thiol group in cysteine, which allows for the formation of disulfide bonds and other sulfur-containing derivatives .
Similar compounds include:
- Fmoc-Lysine
- Fmoc-Serine
- Fmoc-Tyrosine
These compounds share the common feature of having the Fmoc group as a protecting group but differ in the side chains of the amino acids, leading to different chemical properties and reactivities .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c26-23(27)22(15-30-16-8-2-1-3-9-16)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLBXLAJXQDSK-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}aniline](/img/structure/B2576585.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2576588.png)
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)butanamide](/img/structure/B2576590.png)
![(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(4-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2576591.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
![1-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2576594.png)
![5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2576597.png)



![2-{[3-(4-bromophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2576605.png)

